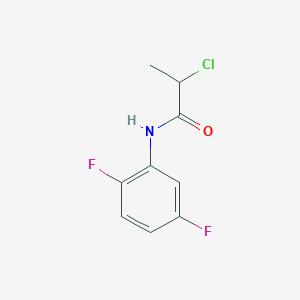

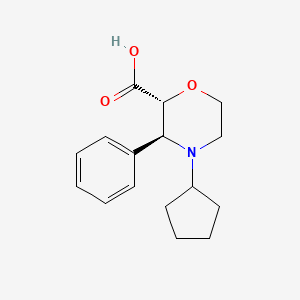

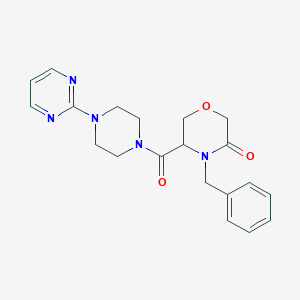

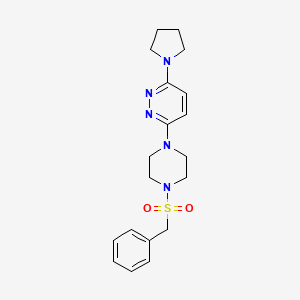

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide involves a multi-step process, as indicated by the related compounds synthesized in the studies provided. In the first study, the synthesis begins with the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines, leading to the formation of N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides. These compounds are then debenzyled to yield N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides, which are important intermediates for the synthesis of tetrahydroisoquinolines . Although the exact synthesis of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide is not detailed, the process likely involves similar steps of amine acylation and subsequent modifications to introduce the indole and ethyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide has been confirmed using various spectroscopic techniques. In the second study, the structure of N-[2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters was elucidated using elemental analysis, IR, and 1H NMR spectroscopy . The 1H NMR spectrum provided insights into the chemical environment of the protons, such as the methylene group of the amino acid residue and the ethoxy group. These techniques would similarly be applied to confirm the structure of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide, focusing on the characteristic signals of the indole and acetamide moieties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds related to N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide are likely to include acylation, amine alkylation, and debenzylation steps . These reactions are crucial for building the complex molecular architecture of the compound, with each step introducing specific functional groups or structural elements. The reactivity of the indole and acetamide groups would also be of interest, as these could participate in further chemical transformations, potentially leading to a diverse array of derivatives with varying biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide can be inferred from related compounds. The solubility, melting point, and stability of the compound would be influenced by the presence of the indole and acetamide groups. The compound's lipophilicity, which affects its ability to cross biological membranes, would be an important property for its potential as a drug candidate. The studies provided do not detail these properties for the specific compound , but the methods used for similar compounds, such as solubility tests and thermal analysis, would be applicable .

科学的研究の応用

Chemistry and Pharmacology of Synthetic Opioids

A detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides, explores their emergence as substances of abuse. These compounds, developed in the 1970s and 1980s, include U-drugs like U-47700, highlighting the importance of monitoring related compounds and the impact of stereochemistry on potency. International early warning systems play a crucial role in tracking these psychoactive substances for risk assessments and toxicological detection (Sharma et al., 2018).

Indole Synthesis Techniques

Indole alkaloids, such as those derived from tryptophan, have inspired the development of new synthesis methods. A comprehensive classification of indole syntheses is proposed, focusing on the last bond formed in the indole ring. This review illuminates the historical and contemporary approaches to indole construction, noting significant contributions across nine strategies. It emphasizes the importance of systematic classification to avoid duplication and foster advancements in indole synthesis (Taber & Tirunahari, 2011).

Biological Effects of Acetamide Derivatives

The toxicological profiles of acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been reviewed, showcasing their commercial importance and biological effects. This update emphasizes the variability in biological responses among these chemicals, based on their usage and potential health impacts, underscoring the need for continuous evaluation of their effects on human health and the environment (Kennedy, 2001).

Tryptamine Derivatives: Recreational Use and Toxicity

A review of tryptamines and their derivatives, including their structure, effects, pharmacology, and toxicity, highlights the diversity and potential risks associated with these compounds. Tryptamines, including DMT and psilocybin, exhibit varied hallucinogenic properties, necessitating comprehensive analysis to understand their impact on public health and safety (Tittarelli et al., 2014).

Advanced Oxidation Processes for Acetaminophen Degradation

A study on the degradation of acetaminophen via advanced oxidation processes (AOPs) explores kinetics, mechanisms, and biotoxicity of by-products. This research aids in understanding the environmental impact of pharmaceutical pollutants and contributes to the development of effective treatment methods to mitigate risks to ecosystems (Qutob et al., 2022).

特性

IUPAC Name |

N-benzyl-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-4-23(14-16-10-6-5-7-11-16)21(25)20(24)19-15(2)22(3)18-13-9-8-12-17(18)19/h5-13H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVARHDZWQVWNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B2523278.png)

![(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2523288.png)